

Synthesis and characterization of dimethyl fluoromalonate.

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Compound of Interest

Compound Name: *Dimethyl fluoromalonate*

Cat. No.: *B1301775*

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An In-depth Technical Guide to the Synthesis and Characterization of **Dimethyl Fluoromalonate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **dimethyl fluoromalonate** (CAS No. 344-14-9), a valuable fluorinated building block in organic synthesis and pharmaceutical development.^{[1][2]} This document details established synthetic protocols, presents key characterization data in a structured format, and illustrates the experimental workflows.

Synthesis of Dimethyl Fluoromalonate

The preparation of **dimethyl fluoromalonate** can be achieved through several synthetic routes. The most prominent and modern methods involve the direct fluorination of dimethyl malonate or the use of specialized fluorinating agents.

Method 1: Direct Gas-Phase Fluorination

A highly efficient method for the synthesis of **dimethyl fluoromalonate** is the direct fluorination of dimethyl malonate using elemental fluorine gas, catalyzed by a copper salt.^{[3][4]} This method offers a high yield and purity of the final product.

Experimental Protocol:

- Reaction Setup: In a suitable reaction vessel, dissolve dimethyl malonate (0.15 mol) and copper(II) nitrate dihydrate ($\text{Cu}(\text{NO}_3)_2 \cdot 2.5\text{H}_2\text{O}$) (15 mmol) in acetonitrile (85 mL).
- Cooling: Cool the mixture to a temperature of 0–5 °C while stirring vigorously (e.g., 650 rpm) using an overhead stirrer.
- Inerting: Purge the system with nitrogen gas (N_2) for 5 minutes to remove air and moisture.
- Fluorination: Introduce a mixture of fluorine gas (20% v/v in N_2) into the reaction mixture at a controlled rate (e.g., 50 mL/min) for approximately 7 hours.
- Purging: After the introduction of fluorine is complete, purge the reactor with nitrogen for 20 minutes to remove any residual fluorine gas.
- Work-up: Remove the solvent under reduced pressure (in *vacuo*). Partition the resulting residue between water (30 mL) and ethyl acetate (20 mL).
- Extraction & Drying: Separate the organic layer, and after drying it over anhydrous sodium sulfate, evaporate the solvent under reduced pressure.
- Product: This procedure yields dimethyl 2-fluoromalonate as a colorless oil with high purity and yield (approx. 97% yield, 95% purity).[4]

Method 2: Fluorination with Hypervalent Iodine Reagent

An alternative method utilizes a hypervalent iodine reagent in combination with a fluoride source to achieve the fluorination of dimethyl malonate.[4]

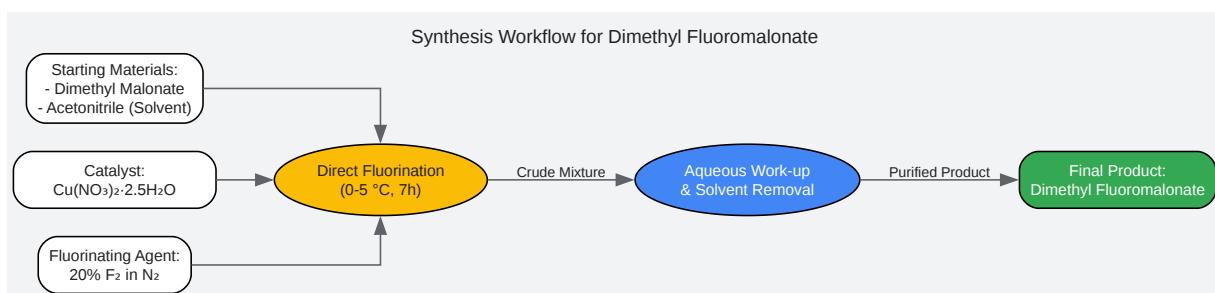
Experimental Protocol:

- Reagent Preparation: In a PTFE test tube, place iodosylbenzene (PhIO) (2.5 mmol) and triethylamine pentahydrogen fluoride ($\text{Et}_3\text{N}\cdot 5\text{HF}$) (4 mmol) in 1,2-dichloroethane (DCE) (1 mL). Stir the mixture at room temperature for 15 minutes.
- Reactant Addition: Add dimethyl malonate (1 mmol) and an additional 1 mL of DCE to the test tube.
- Reaction: Seal the test tube and heat the mixture at 70°C with stirring for 24 hours.

- Neutralization: After cooling, neutralize the reaction mixture with an aqueous solution of sodium bicarbonate (NaHCO_3).
- Extraction: Extract the product with dichloromethane (CH_2Cl_2) ($3 \times 10 \text{ mL}$).
- Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
- Purification: Concentrate the solution under reduced pressure and purify the product via column chromatography.^[5]

Logical Workflow for Synthesis

The general workflow for the synthesis of **dimethyl fluoromalonate** via direct fluorination is depicted below.



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Caption: Synthesis workflow via direct fluorination.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized **dimethyl fluoromalonate** are confirmed through various analytical techniques. The key quantitative data are summarized in the tables below.

Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	344-14-9	[1] [4] [6]
Molecular Formula	C ₅ H ₇ FO ₄	[1] [6] [7]
Molecular Weight	150.11 g/mol	[1]
Appearance	Colorless oil / White to light yellow crystalline powder	[1] [4] [8]
Boiling Point	111-112 °C; 111 °C (at 45 torr)	[1] [8]
Density	1.211 g/cm ³	[8]
Exact Mass	150.03283686 Da	[6]

Spectroscopic Data

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[\[4\]](#)

Nucleus	Solvent	Chemical Shift (δ) / ppm	Coupling Constant (J) / Hz	Assignment
¹ H	CDCl ₃	3.85 (s, 6H)	-	-OCH ₃
5.31 (d, 1H)	² JHF = 48.0	CH-F		
¹³ C	CDCl ₃	53.48	-	-CH ₃
85.19 (d)	¹ JCF = 197.2	C-F		
164.39 (d)	² JCF = 24.0	C=O		
¹⁹ F	CDCl ₃	-195.73 (d)	² JHF = 48.0	CH-F

Table 3: Infrared (IR) Spectroscopy[\[4\]](#)

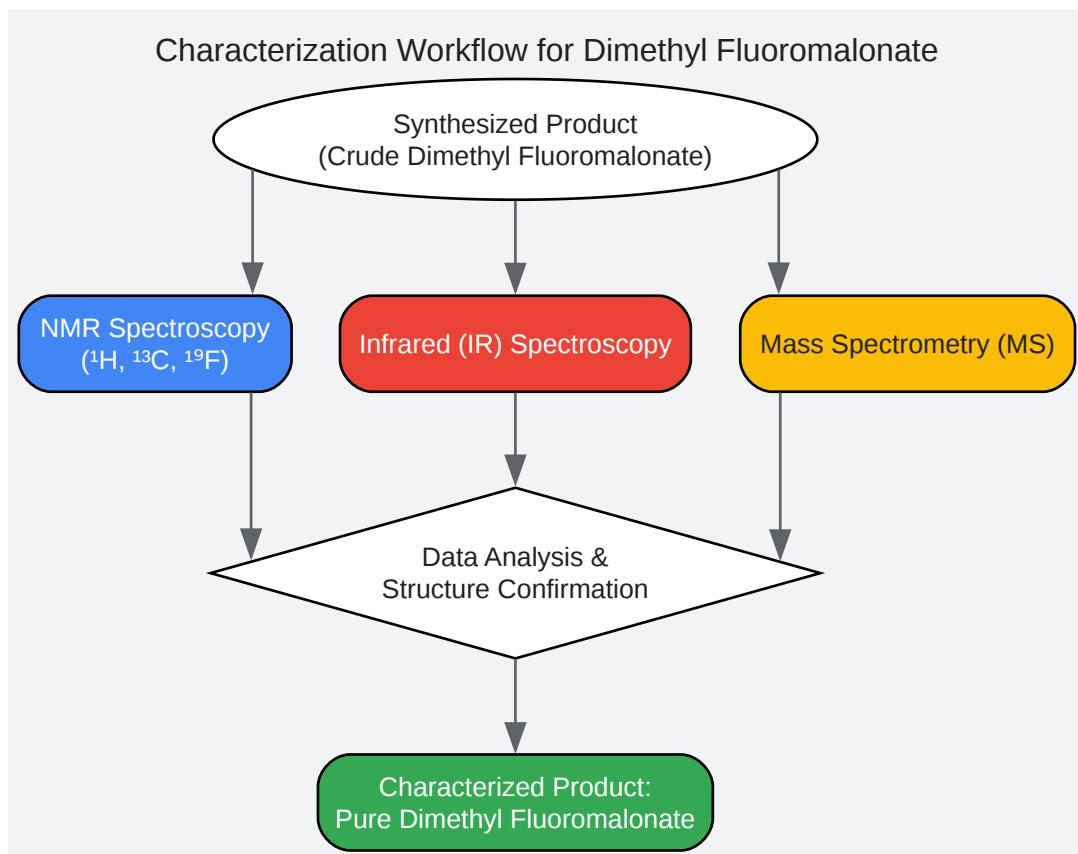
Wavenumber (cm ⁻¹)	Assignment
2962	C-H stretch (sp ³)
1748	C=O stretch (ester)
1438	C-H bend
1250, 1206	C-O stretch
1112, 1016	C-F stretch

Table 4: Mass Spectrometry (MS)[4]

m/z	Relative Intensity (%)	Assignment
150	3	[M] ⁺
119	42	[M - OCH ₃] ⁺
91	73	[M - COOCH ₃] ⁺
59	100	[COOCH ₃] ⁺

Characterization Workflow

A logical workflow for the characterization of the synthesized product is essential to confirm its structure and purity.



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Caption: Workflow for spectroscopic characterization.

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